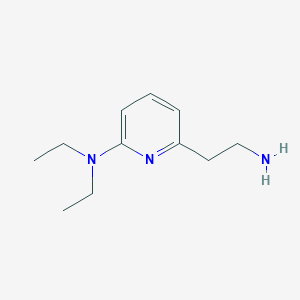

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

説明

BenchChem offers high-quality 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-6-10(13-11)8-9-12/h5-7H,3-4,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCIJIZNVXOFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 6-(2-Aminoethyl)-N,N-diethylpyridin-2-amine Scaffold: Synthesis, Physicochemical Profiling, and Applications in Neuropharmacology

Executive Summary

The rational design of central nervous system (CNS) therapeutics heavily relies on privileged molecular scaffolds that can precisely navigate the complex stereoelectronic requirements of neurological targets. 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is a highly versatile, 2,6-disubstituted pyridine building block that has emerged as a cornerstone in the development of selective enzyme inhibitors and receptor ligands.

Characterized by an electron-donating tertiary amine at the C2 position and a highly functionalizable primary aliphatic amine at the C6 position, this scaffold is particularly prominent in the design of neuronal nitric oxide synthase (nNOS) inhibitors[1]. This technical guide details the physicochemical properties, a self-validating de novo synthetic methodology, and the target engagement mechanisms of this critical synthon.

Structural and Physicochemical Profiling

The pharmacological utility of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is dictated by its distinct electronic distribution. The N,N-diethyl group acts as a strong electron-donating substituent via resonance, significantly increasing the electron density of the pyridine ring. This elevation in basicity enhances the pyridine nitrogen's capacity to act as a potent hydrogen-bond acceptor in enzymatic active sites.

Quantitative Physicochemical Data

The following parameters highlight the compound's suitability as a lead-like building block, leaving ample molecular weight (MW) and lipophilicity budget for downstream derivatization.

| Property | Value | Pharmacological Rationale / Implication |

| Molecular Formula | C₁₁H₁₉N₃ | Defines a low-molecular-weight core suitable for fragment-based drug discovery (FBDD). |

| Molecular Weight | 193.29 g/mol | Highly ligand-efficient; leaves a >300 Da budget for tail modifications (<500 Da Rule of 5). |

| Calculated LogP | 1.3 – 1.7 | Optimal baseline lipophilicity for CNS penetration when integrated into larger scaffolds. |

| Topological Polar Surface Area | 42.2 Ų | Excellent for blood-brain barrier (BBB) permeation (ideal CNS TPSA < 90 Ų). |

| pKa (Primary Amine) | ~9.5 | Fully protonated at physiological pH (7.4), enabling critical ionic interactions with target residues. |

| pKa (Pyridine N) | ~6.5 | Elevated by the C2-diethylamino group, allowing dynamic protonation states in the active site. |

De Novo Synthetic Methodology

Synthesizing 2,6-disubstituted pyridines with differential amine functionalities requires strict regiocontrol. The following three-step protocol leverages orthogonal reactivity, utilizing a regioselective nucleophilic aromatic substitution ( SNAr ) followed by a palladium-catalyzed B-alkyl Suzuki-Miyaura cross-coupling[2].

Regioselective synthetic workflow for 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine.

Step 1: Regioselective Amination

Causality: 2-Bromo-6-chloropyridine is selected as the starting material because the bromide leaving group is significantly more reactive toward SNAr than chloride due to its higher polarizability and weaker carbon-halogen bond. This ensures exclusive substitution at the C2 position.

-

Dissolve 2-bromo-6-chloropyridine (1.0 eq) in anhydrous DMF (0.5 M).

-

Add diethylamine (2.5 eq) and anhydrous K₂CO₃ (2.0 eq).

-

Heat the reaction mixture to 90 °C for 12 hours under a nitrogen atmosphere.

-

Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed, yielding a dominant peak at m/z 185 [M+H]⁺ (for the ³⁵Cl isotope of 6-chloro-N,N-diethylpyridin-2-amine).

-

Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Step 2: B-Alkyl Suzuki-Miyaura Cross-Coupling

Causality: Potassium alkyltrifluoroborates are utilized because they are air-stable, free-flowing solids that resist the protodeboronation and anhydride formation (boroxines) that plague traditional alkylboronic acids[2]. To overcome the high activation energy required for oxidative addition into the C-Cl bond, the bulky, electron-rich phosphine ligand cataCXium A is employed, which also suppresses unwanted β -hydride elimination[3].

-

In a Schlenk flask, combine 6-chloro-N,N-diethylpyridin-2-amine (1.0 eq), Potassium (2-(Boc-amino)ethyl)trifluoroborate (1.5 eq), Pd(OAc)₂ (0.05 eq), cataCXium A (0.10 eq), and Cs₂CO₃ (3.0 eq).

-

Evacuate and backfill with nitrogen (3x).

-

Add degassed Toluene/H₂O (10:1 v/v, 0.2 M). Heat to 100 °C for 18 hours.

-

Validation: LC-MS analysis will confirm the formation of the Boc-protected intermediate with a mass peak at m/z 294 [M+H]⁺ .

-

Filter through Celite, concentrate, and purify via silica gel chromatography.

Step 3: Acidic Deprotection

-

Dissolve the Boc-protected intermediate in anhydrous CH₂Cl₂ (0.1 M).

-

Add Trifluoroacetic acid (TFA, 20% v/v) dropwise at 0 °C.

-

Warm to room temperature and stir for 2 hours.

-

Validation: LC-MS will show complete conversion to the highly polar target compound at m/z 194[M+H]⁺ .

-

Remove volatiles under reduced pressure, neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the pure 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine.

Target Engagement: nNOS Inhibition

The 2-aminopyridine motif is a privileged pharmacophore in the competitive inhibition of neuronal nitric oxide synthase (nNOS). nNOS is a critical target for neurodegenerative diseases, but achieving selectivity over endothelial NOS (eNOS) and inducible NOS (iNOS) is historically challenging.

Mechanism of Action

The 2-aminopyridine core functions as a bioisostere for the guanidine group of the natural substrate, L-arginine. It engages in a highly conserved bidentate hydrogen-bonding interaction with a specific glutamate residue (Glu592 in human nNOS) within the catalytic heme domain[1].

The 6-(2-aminoethyl) chain acts as a critical structural vector. By extending from the C6 position, this primary amine serves as an anchoring point to attach bulky, lipophilic tails (e.g., fluorinated aromatics or cyclic amines). These tails are directed into the substrate access channel, exploiting subtle structural differences between the NOS isoforms to achieve high nNOS/eNOS selectivity and excellent oral bioavailability[4].

Pharmacophore mapping of the 2,6-disubstituted pyridine core within the nNOS active site.

References

-

B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates The Journal of Organic Chemistry - ACS Publications[Link]

-

Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation Organic Chemistry Portal (J. Am. Chem. Soc.)[Link]

-

Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker Journal of Medicinal Chemistry - ACS Publications[Link]

-

Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

molecular weight and exact mass of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

An In-depth Technical Guide: Molecular Weight and Exact Mass of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, precise molecular characterization is the bedrock of discovery and development. The compound 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, a substituted pyridinamine, represents a class of molecules with significant potential in medicinal chemistry. Its biological activity and pharmacokinetic properties are intrinsically linked to its structure and, by extension, its mass. This guide provides a comprehensive technical overview of two critical, yet often conflated, parameters for this compound: its molecular weight and its exact mass.

For professionals in drug development, understanding the distinction is not merely academic. Molecular weight, an average value, is sufficient for stoichiometric calculations in bulk synthesis. However, the exact mass is indispensable for unequivocal structural confirmation, metabolite identification, and impurity profiling—activities that are cornerstones of regulatory submission and quality control. This document will delve into the theoretical calculation of these values and detail the authoritative experimental methodology for their verification using high-resolution mass spectrometry (HRMS).

Chapter 1: Theoretical Mass Determination: The Foundational Calculations

Before any experimental verification, the theoretical masses of a molecule must be calculated from its elemental composition. For 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, the molecular formula is C₁₁H₁₉N₃ .[1][2]

Molecular Weight (Average Molecular Mass)

Molecular weight (MW), more correctly termed relative molecular mass, is a weighted average based on the natural abundance of all stable isotopes of each constituent element.[3][4] This value is used for macroscopic applications, such as preparing solutions or calculating reaction yields, where vast numbers of molecules with a natural isotopic distribution are present.

The calculation is performed by summing the standard atomic weights of the constituent atoms:

-

Carbon (C): 11 atoms × 12.011 u

-

Hydrogen (H): 19 atoms × 1.008 u

-

Nitrogen (N): 3 atoms × 14.007 u

Calculation: (11 × 12.011) + (19 × 1.008) + (3 × 14.007) = 132.121 + 19.152 + 42.021 = 193.294 u

This value is typically expressed in grams per mole ( g/mol ) for laboratory use.

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each element.[3] This value is of paramount importance in mass spectrometry, where individual ions are measured.[4] For 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, this involves using the masses of ¹²C, ¹H, and ¹⁴N.

The calculation sums the masses of the principal isotopes:

-

Carbon (¹²C): 11 atoms × 12.000000 Da

-

Hydrogen (¹H): 19 atoms × 1.007825 Da

-

Nitrogen (¹⁴N): 3 atoms × 14.003074 Da

Calculation: (11 × 12.000000) + (19 × 1.007825) + (3 × 14.003074) = 132.000000 + 19.148675 + 42.009222 = 193.157897 Da

This monoisotopic mass is the theoretical value that high-resolution mass spectrometers aim to measure.[1][2]

Data Summary

The fundamental physicochemical properties derived from the molecular formula are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉N₃ | [1][2] |

| Molecular Weight ( g/mol ) | 193.29 | [1][2] |

| Exact Mass (Da) | 193.157897619 | [1][2] |

| CAS Number | 1556555-76-0 | [1] |

Chapter 2: Experimental Verification via Mass Spectrometry

Mass spectrometry is the definitive analytical technique for measuring the mass-to-charge ratio (m/z) of ions, from which molecular weight and exact mass can be determined.[5][6] It is an essential tool for confirming the identity and purity of synthesized compounds.

The Principle of Mass Spectrometry

A mass spectrometer performs three primary functions:

-

Ionization: It converts neutral sample molecules into gas-phase ions.[5]

-

Mass Analysis: It separates these ions based on their mass-to-charge ratio (m/z) using electric and/or magnetic fields.[7]

-

Detection: It measures the abundance of the separated ions, generating a mass spectrum.[5]

Caption: A simplified workflow of a mass spectrometer.

Ionization Technique: Electrospray Ionization (ESI)

For a polar molecule like 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is the method of choice.[4][6] ESI is a soft ionization technique that applies a high voltage to a liquid sample, creating an aerosol of charged droplets.[6] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. The presence of amine groups makes this compound particularly amenable to analysis in positive ion mode ([M+H]⁺), where it readily accepts a proton.

The Mandate for High-Resolution Mass Spectrometry (HRMS)

While low-resolution instruments measure m/z to the nearest integer, High-Resolution Mass Spectrometry (HRMS) can measure m/z to several decimal places.[8] This precision is critical. It allows for the differentiation between molecules with the same nominal mass but different elemental formulas.[8] For drug development, HRMS provides unambiguous confirmation of a compound's elemental composition, a requirement for patent applications and publications. Modern HRMS instruments, such as the Orbitrap and Time-of-Flight (TOF) analyzers, routinely achieve mass accuracies of less than 5 parts per million (ppm).[9][10][11]

Chapter 3: Standard Operating Protocol: HRMS Analysis

This section outlines a self-validating protocol for the experimental confirmation of the exact mass of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine.

Objective

To verify the elemental composition of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine by measuring its exact mass using ESI-HRMS and comparing the experimental value to the theoretical value.

Materials and Reagents

-

Analyte: 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, solid standard

-

Solvents: LC-MS grade Methanol, Acetonitrile, and Water

-

Acidifier: 0.1% (v/v) Formic Acid in Water (mobile phase additive to promote protonation)

-

Glassware: Volumetric flasks, vials, and pipettes

Instrumentation

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ or a Sciex ZenoTOF™ 7600 system.[10][12]

-

Sample Introduction: Direct infusion via syringe pump or via Ultra-High Performance Liquid Chromatography (UHPLC) system.

Sample Preparation Protocol

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol to create a stock solution.

-

Working Solution (1 µg/mL or ~5 µM): Perform a serial dilution of the stock solution. Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water. Further dilute 100 µL of this intermediate solution into 900 µL of 50:50 Methanol:Water containing 0.1% formic acid.[9]

-

Blank: Prepare a vial containing the final dilution solvent (50:50 Methanol:Water with 0.1% formic acid) to be used as a blank injection.[9]

Instrumental Method

The following parameters serve as a typical starting point for direct infusion analysis.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI, Positive | The amine groups are readily protonated. |

| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable spray. |

| Mass Range (m/z) | 50 - 500 | Encompasses the expected ion m/z. |

| Resolution | > 60,000 FWHM | To ensure high mass accuracy.[10] |

| AGC Target | 1e6 | Prevents space-charge effects in the analyzer. |

| Infusion Flow Rate | 5 µL/min | A slow, stable flow for signal averaging. |

Data Acquisition and Analysis Workflow

The process from sample analysis to final confirmation follows a logical sequence.

Caption: Workflow for HRMS data acquisition and confirmation.

Expected Results

The primary ion expected in the mass spectrum will be the protonated molecule, [M+H]⁺.

-

Theoretical Exact Mass of C₁₁H₁₉N₃: 193.15790 Da

-

Mass of a Proton (H⁺): 1.00728 Da

-

Theoretical m/z for [C₁₁H₁₉N₃ + H]⁺: 193.15790 + 1.00728 = 194.16518

The HRMS instrument should detect an ion at or very near m/z 194.16518. The mass error, calculated in parts per million (ppm), is the ultimate test of identity:

Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

A successful analysis will yield a mass error of < 5 ppm, providing high confidence in the assigned elemental formula of C₁₁H₁₉N₃.

Conclusion

The precise characterization of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is defined by two key values: a molecular weight of 193.29 g/mol for stoichiometric purposes and an exact mass of 193.15790 Da for structural verification. This guide has detailed the theoretical basis for these values and provided an authoritative, field-proven protocol for their experimental confirmation. The application of High-Resolution Mass Spectrometry is not merely a procedural step but a fundamental requirement for ensuring the scientific integrity of data in modern drug discovery and chemical development. Adherence to these analytical principles provides the unimpeachable evidence of identity and purity required to advance a compound from the laboratory to clinical evaluation.

References

-

Broad Institute. What is Mass Spectrometry?. [Link]

-

University of Texas Medical Branch. HRMS Analysis of Small Molecules. [Link]

-

Emery Pharma. High Resolution Mass Spectrometry Services. [Link]

-

MtoZ Biolabs. How to Determine Molecular Weight?. [Link]

-

National Center for Biotechnology Information (PMC). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. [Link]

-

Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

-

Wikipedia. Mass (mass spectrometry). [Link]

-

PubChem. 5-[(1R)-1-aminoethyl]-N,N-diethylpyridin-2-amine. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-[(1R)-1-aminoethyl]-N,N-diethylpyridin-2-amine | C11H19N3 | CID 79002170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 6. sg.idtdna.com [sg.idtdna.com]

- 7. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. HRMS Analysis [utmb.edu]

- 10. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]

- 11. Present and Future Applications of High Resolution Mass Spectrometry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

structural analogs and derivatives of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

An In-depth Technical Guide to the Structural Analogs and Derivatives of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its ability to serve as a versatile pharmacophore in the development of a wide array of therapeutic agents.[1][2] This technical guide focuses on the chemical space surrounding 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, a specific exemplar of the 2,6-disubstituted aminopyridine class. While literature on this exact molecule is sparse, this document provides an in-depth exploration of its structural analogs and potential derivatives. We will dissect synthetic strategies, analyze structure-activity relationships (SAR) from related compound series, and discuss potential biological targets and therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.

Introduction: The 2-Aminopyridine Scaffold as a Privileged Structure

The pyridine ring is the second most common heterocyclic structure found in FDA-approved drugs, a testament to its metabolic stability and versatile chemical functionality.[2] Within this class, 2-aminopyridines have emerged as particularly valuable starting points for drug discovery programs.[3] The 2-amino group provides a critical hydrogen bond donor and a reactive handle for further chemical modification, enabling the exploration of diverse chemical space.

Compounds featuring the 2,6-disubstituted pyridine core, such as the parent structure of this guide, are of significant interest. This substitution pattern allows for the precise vectorial projection of functional groups, facilitating tailored interactions with biological targets. Research has demonstrated that derivatives of this scaffold possess a broad spectrum of biological activities, including potential as anticancer, antimalarial, and neurodegenerative disease-modifying agents.[4][5][6] The core structure of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine combines a lipophilic N,N-diethylamino group at the 2-position with a flexible, basic aminoethyl chain at the 6-position, offering a unique combination of properties for target engagement.

Synthetic Strategies for 2,6-Disubstituted Pyridine Analogs

The synthesis of asymmetrically 2,6-disubstituted pyridines requires regioselective control. Several robust strategies can be employed to construct the core scaffold and introduce the desired functionalities.

Building the Pyridine Core: Multi-Component Reactions

One of the most efficient methods for creating highly functionalized pyridines is through one-pot, multi-component reactions (MCRs). For instance, a common approach involves the condensation of an aldehyde, an active methylene nitrile (like malononitrile), and a suitable N-alkyl-2-cyanoacetamide.[7][8] This strategy allows for the rapid assembly of complex pyridine structures from simple starting materials.

The causality behind this choice lies in its atom economy and operational simplicity. By combining multiple bond-forming events in a single pot, MCRs reduce the need for intermediate purification steps, saving time and resources. The reaction mechanism typically proceeds through a series of tandem reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization.

Caption: Generalized workflow for a multi-component pyridine synthesis.

Functionalization of Pre-formed Pyridine Rings

Alternatively, functionalization can be achieved on a pre-existing pyridine core. A common starting material is 2-amino-6-methylpyridine.[9] The methyl group can be functionalized, and the amino group can be modified to achieve the desired substitution pattern.

Step 1: N-Alkylation/Arylation of the 2-Amino Group: The diethylamino group can be installed via N-alkylation of 2-amino-6-substituted pyridine. More sophisticated methods, like copper-catalyzed N-arylation with boronic acids, can be used to introduce aryl substituents.[10]

Step 2: Functionalization of the 6-Position: If starting with 2-amino-6-methylpyridine, the methyl group can be oxidized to an aldehyde. This aldehyde is a versatile intermediate that can be converted to the desired aminoethyl side chain via reactions like reductive amination or the Henry reaction followed by reduction.

This stepwise approach offers greater control over the introduction of each substituent, which is critical when synthesizing specific, non-symmetrical analogs. The choice of a stepwise versus a convergent MCR approach depends on the availability of starting materials and the desired complexity of the final molecule.

Structural Analogs and Structure-Activity Relationships (SAR)

By examining related series of 2,6-disubstituted pyridines, we can infer potential SAR for derivatives of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine.

Analogs as Inhibitors of β-Amyloid Aggregation

In the context of Alzheimer's disease, novel 2,6-disubstituted pyridine derivatives have been designed as inhibitors of amyloid-β (Aβ) aggregation.[5] SAR studies revealed that the 2,6-diaminopyridine moiety was a key structural feature for activity. It is proposed that this motif interacts with the β-sheet structure of Aβ aggregates through a donor-acceptor-donor hydrogen bond pattern. Potency was enhanced when multiple pyridine units were connected by linkers, suggesting that oligomeric structures have higher efficacy.[5]

This provides a strong rationale for exploring derivatives where the N,N-diethylamino group of our core topic molecule is replaced with a primary or secondary amine to enhance hydrogen bonding capacity. The aminoethyl side chain could serve as a flexible linker to attach other pyridine or aromatic moieties.

Analogs as Protein Kinase C theta (PKCθ) Inhibitors

The 2-aminopyridine scaffold has been successfully utilized to develop potent and selective inhibitors of PKCθ, a key enzyme in T-cell signaling and a target for autoimmune diseases.[3] Docking studies and SAR optimization revealed that specific substitutions at the 2, 3, and 6 positions of the pyridine ring are crucial for binding. The introduction of an oxetane group, for example, was shown to improve physicochemical properties and in vivo efficacy in a mouse model of multiple sclerosis.[3]

This suggests that modifications to both the diethylamino and the aminoethyl groups of our core structure could be explored to target PKCθ. For instance, replacing the ethyl groups with more complex structures or incorporating cyclic moieties could enhance binding affinity and selectivity.

Analogs as Antiproliferative Agents

Various pyridine derivatives have shown significant antiproliferative activity against human cancer cell lines.[2] A study on 6-amino-2-pyridone-3,5-dicarbonitriles demonstrated that these compounds can induce potent cytotoxicity.[6] The presence of nitrogen and oxygen-containing functional groups, such as methoxy (-OCH3), hydroxyl (-OH), and carbonyl (-C=O), was often correlated with higher antiproliferative activity.[2]

This insight suggests that derivatives of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine could be designed as potential anticancer agents. Modifications could include introducing carbonyl functionality into the side chain or replacing the diethylamino group with oxygen-containing substituents.

| Analog Class | Substitution Pattern | Biological Target/Activity | Key SAR Insights | Reference |

| Aβ Aggregation Inhibitors | 2,6-Diaminopyridine oligomers | Aβ-42 Aggregation | The 2,6-diaminopyridine unit is critical for H-bonding. Potency increases with the number of linked pyridine units. | [5] |

| PKCθ Inhibitors | 2,3,6-Trisubstituted pyridines | Protein Kinase C theta (PKCθ) | Introduction of an oxetane group improved physicochemical properties and in vivo efficacy. | [3] |

| Antimalarial Agents | 3,5-Diaryl-2-aminopyridines | Plasmodium falciparum | Replacement of the pyridine core with a pyrazine maintained potent activity. The 2-amino group was essential. | [4] |

| Anticancer Agents | 6-Amino-2-pyridone-3,5-dicarbonitriles | Antiproliferative (Glioma) | The 6-amino-2-pyridone scaffold showed potent cytotoxicity. | [6] |

Potential Biological Targets and Therapeutic Pathways

Based on the activities of structural analogs, derivatives of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine could be investigated for activity against several key biological targets.

Kinase Inhibition

The 2-aminopyridine scaffold is a well-established "hinge-binder" motif that interacts with the ATP-binding site of many protein kinases. The N1 nitrogen and the exocyclic amino group form hydrogen bonds with the kinase hinge region. As seen with PKCθ, this scaffold is an excellent starting point for developing selective kinase inhibitors for oncology, immunology, and inflammatory diseases.

Sources

- 1. The synthesis and biological activity of substituted 2,6-diaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-6-methylpyridine | Manasa Life Sciences [manasalifesciences.com]

- 10. rsc.org [rsc.org]

A Technical Guide to the Preliminary In Vivo Toxicity Screening of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Introduction

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The novel compound, 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, as a member of this class, presents a potential candidate for pharmaceutical development. However, before any efficacy studies can be meaningfully interpreted, a thorough understanding of its safety profile is paramount. Preliminary in vivo toxicity screening serves as the foundational step in this safety assessment.[3][4] It is a critical process designed to identify potential hazards, establish a safe dose range for subsequent studies, and characterize the dose-response relationship of the test compound.[5][6]

This guide provides a comprehensive, technically-grounded framework for conducting a preliminary in vivo toxicity study on 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine. It is designed for researchers, toxicologists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate robust, decision-enabling data. The methodologies described herein are aligned with international regulatory standards, such as those provided by the Organisation for Economic Co-operation and Development (OECD), to ensure the data is both reliable and relevant.[7]

Part 1: Pre-Screening Characterization & Strategic Planning

Before initiating any animal studies, a foundational understanding of the test article and a clear strategic plan are essential. This phase minimizes variables and ensures the study is well-designed and ethically sound.

Physicochemical and In Silico Analysis

A comprehensive analysis of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine's properties is the first step. This includes determining its purity, stability, and solubility in potential vehicle formulations. In the absence of specific toxicological data for this exact molecule, an analysis of structurally similar compounds is informative. For instance, related aminopyridine compounds are known to be corrosive and can cause severe skin and eye damage, suggesting that appropriate handling precautions are critical.[8][9] Public databases may also offer classifications for analogous structures; for example, 6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride is classified for acute toxicity and skin/eye irritation[10]. This information guides the selection of personal protective equipment (PPE) and initial dose considerations.

Selection of a Biologically Relevant Animal Model

The predictive value of a toxicology study is heavily dependent on the choice of animal model.[11] For initial, non-clinical safety testing of small molecules, rodents are the most frequently used and scientifically justified models due to their extensive historical database, physiological similarities to humans in key metabolic pathways, and well-characterized biology.[12][13]

-

Species and Strain: The Sprague-Dawley (SD) rat is an excellent choice for this preliminary study. As an outbred stock, the genetic variability within the population can provide a more generalized response, which is advantageous for initial screening.[12]

-

Sex: To adhere to the principles of animal welfare (Reduction), modern guidelines recommend using a single sex for initial acute toxicity studies, as a significant difference in toxicity between sexes is rare.[14] Females are often chosen as they are generally held to be slightly more sensitive.[14]

-

Justification: The use of rats is standard for general toxicity studies unless specific pharmacodynamic or metabolic pathways are known to be absent or significantly different from humans.[15] For a novel compound without a defined biological target, the rat provides a robust general system for identifying potential toxicities.

Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with the highest ethical standards. This includes adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement). The study design must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics review board. The protocols outlined in this guide, particularly the use of the Acute Toxic Class Method (OECD TG 423), are specifically designed to use a minimal number of animals to achieve a scientifically valid outcome.[14]

Part 2: The Dose-Range Finding (DRF) Study

The primary objective of a Dose-Range Finding (DRF) study is to identify the Maximum Tolerated Dose (MTD)—the highest dose that does not cause unacceptable adverse effects—and to establish a preliminary, non-lethal dose-response curve.[16][17] This crucial first step ensures that the main study is conducted at scientifically justified dose levels, preventing unnecessary animal distress and study failure due to poorly selected doses.[5]

DRF Experimental Design

The DRF study is typically a non-GLP (Good Laboratory Practice) study with a simplified design.

-

Animal Allocation: A small number of animals (e.g., n=1 per dose group) are used.

-

Dose Selection: Dosing begins at a low, anticipated-to-be-safe level (e.g., 10-50 mg/kg) and is escalated in subsequent animals (e.g., 100, 300, 1000, 2000 mg/kg) until signs of significant toxicity are observed.

-

Administration Route: Oral gavage is the most common and relevant route for systemically acting small molecules intended for oral administration in humans.

-

Observation Period: Animals are closely monitored for clinical signs of toxicity, particularly within the first 4-6 hours post-dose, and then observed for a total of 24 to 48 hours.

Caption: Dose-Range Finding (DRF) workflow for MTD estimation.

Part 3: Main Study Protocol - Acute Toxic Class Method (OECD TG 423)

The Acute Toxic Class Method is a stepwise procedure that allows for the classification of a substance's toxicity with a high degree of accuracy while minimizing animal use.[14][18] It provides sufficient information on acute toxicity to enable ranking and classification according to the Globally Harmonised System (GHS).[18]

Step-by-Step Experimental Protocol

1. Animal Preparation and Acclimatization:

-

Procure healthy, young adult female Sprague-Dawley rats (8-12 weeks old).

-

Acclimatize animals to laboratory conditions for at least 5 days, with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%).[19]

-

Provide standard chow and water ad libitum.

-

Fast animals overnight (withholding food but not water) before dosing.

2. Test Substance Formulation:

-

Prepare the formulation of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine immediately before administration.

-

The preferred vehicle is an aqueous solution (e.g., sterile water). If the compound is not water-soluble, a solution in oil (e.g., corn oil) or a suspension in 0.5% carboxymethylcellulose can be used.[19] The toxicological properties of the vehicle itself must be well-understood.

-

Calculate the concentration required to administer the correct dose in a volume that does not exceed 1 mL/100g body weight for oily vehicles or 2 mL/100g for aqueous vehicles.[19]

3. Dosing Procedure (Stepwise):

-

The procedure uses 3 animals of a single sex per step.[14]

-

Starting Dose: Based on the DRF study, select a starting dose from the OECD TG 423 fixed levels (5, 50, 300, 2000 mg/kg). A starting dose of 300 mg/kg is often appropriate if little information is known.

-

Step 1: Dose a group of 3 female rats with the starting dose (e.g., 300 mg/kg) via oral gavage.

-

Decision Point: The outcome of the first step determines the subsequent action (see workflow diagram below).

-

If 0 or 1 animal dies: Proceed to Step 2 and dose a new group of 3 animals at a higher dose (2000 mg/kg).

-

If 2 or 3 animals die: Proceed to Step 2 and dose a new group of 3 animals at a lower dose (50 mg/kg).

-

If the outcome is certain (e.g., 3/3 deaths at 300 mg/kg), further testing may not be necessary.

-

-

The study continues in this stepwise manner until enough information is gathered to classify the compound's toxicity.

Caption: Decision workflow for the OECD TG 423 Acute Toxic Class Method.

4. Observations:

-

Frequency: Animals should be observed frequently on the day of dosing (e.g., at 30 min, 1, 2, 4, and 6 hours post-dose) and at least once daily thereafter for 14 days.[19]

-

Parameters: A comprehensive set of clinical observations is critical for identifying signs of toxicity. These should be recorded systematically for each animal. Mild clinical signs can be early predictors of underlying organ toxicity.[20]

| Observation Category | Parameters to Assess |

| General Appearance | Changes in skin and fur (piloerection), eyes (e.g., discharge, cloudiness), mucous membranes, secretions (salivation).[21] |

| Autonomic Effects | Changes in respiratory pattern, pupil size, lacrimation.[21] |

| Behavioral Changes | Decreased motor activity, hunched posture, stereotypes (excessive grooming), vocalization, lethargy, or hyperactivity.[20] |

| Neuromuscular Effects | Changes in gait and posture, presence of tremors or convulsions, loss of grip strength, ataxia (incoordination).[22] |

| Body Weight | Measured just prior to dosing and at least weekly thereafter. A body weight loss of 5% is a strong predictor of pathological findings.[20] |

| Food Consumption | Measured weekly for caged groups. |

5. Terminal Procedures:

-

All animals that survive the 14-day observation period are humanely euthanized. Animals that die or are found in a moribund state during the study are also processed for pathological evaluation.

-

Immediately prior to euthanasia, blood samples can be collected for hematology and clinical chemistry analysis to provide data on systemic toxicity.

-

A full gross necropsy is performed on all animals.

Part 4: Pathological Evaluation

Pathology is the cornerstone of toxicology, providing the definitive evidence of target organ toxicity.[23]

Gross Necropsy

A systematic examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents is performed for each animal.[21] The color, size, shape, and texture of all organs and tissues should be noted.

Organ Collection and Histopathology

-

Tissue Preservation: A comprehensive list of organs and tissues should be collected and preserved in a suitable fixative (e.g., 10% neutral buffered formalin).

-

Microscopic Examination: All gross lesions should be examined microscopically.[21] For a preliminary study, tissues from the control (if used) and high-dose groups should be processed, embedded in paraffin, sectioned, stained with hematoxylin and eosin (H&E), and examined by a qualified veterinary pathologist.[24][25] If treatment-related findings are observed, the corresponding tissues at lower dose levels should then be examined to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Standard Tissues for Collection: Adrenals, brain, heart, kidneys, liver, lungs, spleen, testes/ovaries, thymus, and any tissues with gross lesions.

Part 5: Data Synthesis and Interpretation

Data Presentation

Quantitative data should be summarized in clear, concise tables.

Table 1: Example Summary of Clinical Observations

| Dose (mg/kg) | N | Mortality | Key Clinical Signs Observed (Time of Onset) |

|---|---|---|---|

| 300 | 3 | 1/3 | Piloerection (2h), hunched posture (4h), lethargy (4-24h) |

| 2000 | 3 | 3/3 | Severe tremors (1h), convulsions (2h), ataxia (1h) |

Table 2: Example Body Weight and Pathology Summary

| Dose (mg/kg) | Mean Body Weight Change (Day 7) | Key Gross Findings | Key Microscopic Findings (Target Organ) |

|---|---|---|---|

| 300 | -4.5% | Kidneys pale | Kidney: Acute tubular necrosis (mild) |

| 2000 | N/A (Mortality) | Kidneys pale, stomach discoloration | Kidney: Acute tubular necrosis (severe) |

Interpretation and Conclusion

The integrated data allows for:

-

Toxicity Classification: Based on the mortality observed at specific dose levels in the OECD 423 procedure, the compound can be classified into a GHS category.

-

Identification of Target Organs: Histopathology, in conjunction with clinical pathology and gross observations, will identify the primary organ(s) affected by the compound.

-

Characterization of Toxicity: The nature of the clinical signs (e.g., neurotoxic, autonomic) and the type of pathological lesions provide insight into the potential mechanism of toxicity.

-

Dose Selection for Future Studies: The results, including the MTD and the NOAEL, are critical for designing subsequent, longer-term repeat-dose toxicity studies.[5][16] This ensures that future studies are conducted in a dose range that is both safe and informative.

This systematic approach provides a robust and ethically sound method for the preliminary in vivo toxicity assessment of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, generating the critical safety data needed to advance a promising compound through the drug development pipeline.

References

-

Dose Range Finding Studies. Charles River Laboratories. [Link]

-

Fancher, O. E. (1976). Species Selection and Animal Models for Toxicologic Studies. Toxicology and Applied Pharmacology, 37(1), 239-240. [Link]

-

Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: An overview. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 85. [Link]

-

OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD Publishing. [Link]

-

OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. OECD Publishing. [Link]

-

Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [Link]

-

Thakur, K. (2018). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. SlideShare. [Link]

-

OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Publishing. [Link]

-

Dose range finding (DRF) sample analysis. LGC. [Link]

-

Husain, A., et al. (2022). Toxicokinetics in Preclinical Drug Development of Small Molecule New Chemical Entities. ResearchGate. [Link]

-

Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]

-

Tveiten, M., et al. (2020). Associations Between Clinical Signs and Pathological Findings in Toxicity Testing. Semantic Scholar. [Link]

-

Smith, D. (2003). Non-Rodent Selection in Pharmaceutical Toxicology. ABPI. [Link]

-

Small Molecule Safety Assessment. Altasciences. [Link]

-

Brennan, F. R. (2008). Species selection considerations for preclinical toxicology studies for biotherapeutics. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 869-881. [Link]

-

Perry, R., et al. (2016). Graphical display of histopathology data from toxicology studies for drug discovery and development: An industry perspective. Regulatory Toxicology and Pharmacology, 82, 19-27. [Link]

-

Crissman, J. W., et al. (2004). Best Practices Guideline: Toxicologic Histopathology. Toxicologic Pathology, 32(1), 126-131. [Link]

-

El-Hoss, J., et al. (2021). Deep Learning Approaches and Applications in Toxicologic Histopathology: Current Status and Future Perspectives. Toxicologic Pathology, 49(8), 1507-1524. [Link]

-

Morton, D. (2018). Animal Models in Toxicologic Research: Rodents. ResearchGate. [Link]

-

Animal models. EUPATI Toolbox. [Link]

-

Histopathology. MRC Toxicology Unit, University of Cambridge. [Link]

-

Wallig, M. A., et al. (Eds.). (2018). Histopathology of Preclinical Toxicity Studies. Academic Press. [Link]

-

Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. [Link]

-

Preclinical Safety. Coursera. [Link]

-

Coffin, A. B., et al. (2024). In vivo screening for toxicity-modulating drug interactions identifies antagonism that protects against ototoxicity in zebrafish. Frontiers in Toxicology, 6, 1362080. [Link]

-

Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]

-

Sharma, R. K., et al. (2005). ACUTE TOXICITY AND GROSS BEHAVIOURAL EFFECTS OF INDOXACARB IN LABORATORY ANIMALS. Haryana Vet., 44, 62-65. [Link]

-

Al-Jumaily, R. M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Pharmaceuticals, 15(11), 1334. [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. SlidePlayer. [Link]

-

Zhang, Y., et al. (2023). In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. Disease Models & Mechanisms, 16(3), dmm049692. [Link]

-

Toxicity Screening: A New Generation Of Models. InVivo Biosystems. [Link]

-

Singh, A. K., & Prakash, A. (2018). Evaluation of toxicological and behavioral symptoms on deltamethrin treated albino rats. MOJ Toxicology, 4(1), 38-42. [Link]

-

Biessels, P. T., et al. (1988). Pharmacokinetics and pharmacodynamics of 2,4-diaminopyridine in the cat. Fundamental & Clinical Pharmacology, 2(6), 455-462. [Link]

-

Scott, J. S., et al. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. [Link]

-

Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. [Link]

-

Hayes, K. C., et al. (2006). Pharmacokinetics of an Immediate-Release Oral Formulation of Fampridine (4-Aminopyridine) in Normal Subjects and Patients with Spinal Cord Injury. The Journal of Clinical Pharmacology, 46(7), 787-795. [Link]

-

Ke, A. B., et al. (2017). Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia. CPT: Pharmacometrics & Systems Pharmacology, 6(9), 604-612. [Link]

-

6-(2-aminoethyl)-2-methylpyrimidin-4-ol dihydrochloride — Chemical Substance Information. NextSDS. [Link]

-

SAFETY DATA SHEET: N,N-bis(2-aminoethyl)ethylenediamine. AMyD. [Link]

-

Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(45), 29555-29562. [Link]

-

Ethanol, 2-[(2-aminoethyl)amino]-: Human health tier II assessment. NICNAS. [Link]

-

Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Preclinical Safety | Coursera [coursera.org]

- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]

- 6. Dose-ranging studies (including discovery, preclinical and clinical) – REVIVE [revive.gardp.org]

- 7. oecd.org [oecd.org]

- 8. fishersci.com [fishersci.com]

- 9. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 10. nextsds.com [nextsds.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. seed.nih.gov [seed.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. toolbox.eupati.eu [toolbox.eupati.eu]

- 16. criver.com [criver.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. researchgate.net [researchgate.net]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]

- 22. luvas.edu.in [luvas.edu.in]

- 23. Deep Learning Approaches and Applications in Toxicologic Histopathology: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 25. researchgate.net [researchgate.net]

HPLC method development for 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine quantification

An Application Note and Protocol for the Quantification of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine using High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine. As a polar, basic compound, this analyte presents unique challenges for traditional RP-HPLC, including poor retention and asymmetric peak shapes. This guide details a systematic method development approach, culminating in an optimized protocol that utilizes a high-pH mobile phase to achieve excellent retention, peak symmetry, and sensitivity. The described method is suitable for quality control, stability testing, and research applications in pharmaceutical and chemical development. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Chromatographic Challenge

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is a multi-functionalized pyridine derivative containing three basic nitrogen centers: a pyridine ring nitrogen, a primary aliphatic amine, and a tertiary aromatic amine. The presence of these ionizable groups makes the molecule highly polar and basic, posing a significant challenge for separation and quantification using conventional reversed-phase chromatography. Standard C18 columns often fail to provide adequate retention for such hydrophilic compounds, leading to elution near the solvent front.[3] Furthermore, interactions between the protonated basic analyte and residual acidic silanols on the silica surface can cause severe peak tailing, compromising resolution and accuracy.

The objective of this work was to develop and validate a reliable HPLC method that overcomes these challenges to accurately quantify 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine. This involved a careful, science-driven approach to the selection of stationary phase, mobile phase pH, and organic modifier.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

| Property | Estimated Value / Characteristic | Rationale & Chromatographic Implication |

| Structure |  | Contains three basic nitrogen atoms, making it highly polar and prone to protonation. |

| Molecular Weight | ~193.3 g/mol | Based on a similar structure, 5-[(1R)-1-aminoethyl]-N,N-diethylpyridin-2-amine.[4] |

| pKa (Predicted) | pKa1 ≈ 4-6 (Pyridine N), pKa2 ≈ 9-10 (Aliphatic NH2) | The multiple basic sites mean the analyte's charge state is highly dependent on mobile phase pH. Controlling pH is critical to control retention and peak shape.[5] |

| logP (Predicted) | ~1.3 - 1.8 | Indicates moderate lipophilicity in its neutral state. However, in its protonated (charged) state at acidic or neutral pH, it will behave as a very polar compound with low affinity for a nonpolar C18 stationary phase.[4] |

| UV Absorbance | λmax ≈ 260-280 nm | The substituted pyridine ring acts as a chromophore. A detection wavelength in this range is expected to provide good sensitivity, similar to other aminopyridine derivatives.[6] |

HPLC Method Development Strategy

Our strategy was designed to systematically address the challenges posed by a polar basic analyte. The primary goal was to manipulate the analyte's ionization state to enhance retention and minimize undesirable secondary interactions with the stationary phase.

Column Selection

A standard C18 column was chosen as the initial stationary phase due to its versatility. However, for polar basic compounds, a modern, high-purity silica C18 column with high bonding density and effective end-capping is crucial to minimize silanol interactions. An alternative, and the approach chosen here, is to use a column specifically designed to be stable at high pH. This allows for the analysis of basic compounds in their neutral, uncharged state, significantly improving retention and peak shape.[7]

Mobile Phase Optimization

The key to success for this analyte is controlling the mobile phase pH.

-

pH Rationale: Analyzing a basic compound at a pH at least 2 units above its highest pKa ensures it is in its neutral, non-ionized form. For 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, with a predicted primary amine pKa around 9-10, a mobile phase pH of ≥ 10 is ideal. At this pH, the analyte becomes more hydrophobic, increasing its affinity for the C18 stationary phase and leading to better retention.

-

Buffer Selection: An ammonium bicarbonate or ammonium formate buffer is an excellent choice for high pH mobile phases. It provides good buffering capacity in the desired range and is volatile, making the method compatible with mass spectrometry (LC-MS) if required.[8]

-

Organic Modifier: Acetonitrile was selected over methanol. It typically provides better peak shapes for basic compounds, has a lower viscosity (resulting in lower backpressure), and offers good UV transparency at lower wavelengths.

Method Development Workflow

The optimization process followed a logical, stepwise progression to identify the ideal chromatographic conditions. This workflow ensures that each parameter is adjusted based on a scientific understanding of its effect on the separation.

Caption: Method development workflow for 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine.

Detailed Protocol: Optimized & Validated Method

This section provides the detailed, step-by-step protocol for the quantification of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine.

Final HPLC Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent with DAD/VWD |

| Column | Waters XBridge C18, 4.6 x 150 mm, 5 µm (or equivalent high-pH stable column) |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min (10% B), 2-12 min (10-70% B), 12-14 min (70% B), 14-14.1 min (70-10% B), 14.1-18 min (10% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Run Time | 18 minutes |

Reagent and Solution Preparation

-

Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

-

Weigh approximately 0.79 g of ammonium bicarbonate into a 1 L volumetric flask.

-

Add ~900 mL of HPLC-grade water and dissolve completely.

-

Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide.

-

Bring to final volume with HPLC-grade water.

-

Filter through a 0.45 µm nylon membrane filter before use.

-

-

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile. Filter if necessary.

-

-

Diluent:

-

Prepare a mixture of Water:Acetonitrile (80:20 v/v). This is used for preparing standards and samples.

-

-

Standard Stock Solution (1.0 mg/mL):

-

Accurately weigh approximately 25 mg of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine reference standard into a 25 mL volumetric flask.

-

Dissolve and bring to volume with the diluent. Sonicate briefly if necessary to ensure complete dissolution.

-

-

Working Standard & Calibration Solutions (e.g., 1-100 µg/mL):

-

Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.

-

Sample Preparation

-

Accurately weigh the sample material expected to contain the analyte.

-

Dissolve the sample in a known volume of diluent to achieve a theoretical final concentration within the calibration range (e.g., 50 µg/mL).

-

Vortex and/or sonicate to ensure complete dissolution.

-

Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][9]

Validation Parameters and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Inject diluent blank, placebo (if applicable), and standard solution. Assess peak purity of the analyte peak using a Diode Array Detector (DAD). | No interference at the retention time of the analyte peak. Peak purity index > 0.999. |

| Linearity | Analyze a minimum of five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant compared to the response at 100% concentration. |

| Accuracy | Perform recovery studies by spiking a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (Intra-day): Six replicate injections of the 100% concentration standard. Intermediate Precision (Inter-day): Repeatability test performed on a different day by a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |

| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The concentration at which the analyte can be reliably detected. |

| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%). | The lowest concentration that can be quantified with acceptable accuracy and precision. |

| Robustness | Introduce small, deliberate variations to the method parameters: Flow Rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units). | System suitability parameters (retention time, peak area, tailing factor) should remain within acceptable limits. RSD of results should be ≤ 2.0%. |

Conclusion

This application note provides a comprehensive guide to the development and validation of an HPLC method for the challenging polar basic compound, 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine. By employing a systematic approach and leveraging a high-pH mobile phase to control the analyte's ionization state, the method achieves excellent chromatographic performance, characterized by good retention, symmetrical peak shape, and high sensitivity. The detailed protocol and validation framework presented herein demonstrate that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quantitative analysis in a regulated laboratory environment.

References

-

PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. [Link]

-

Wang, L., et al. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Journal of Chromatographic Science. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

-

Kakehi, K., et al. (2020). Analysis of 2-aminopyridine labeled glycans by dual-mode online solid phase extraction for hydrophilic interaction and reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

-

NIST. 1,2-Ethanediamine, N-(2-aminoethyl)-. NIST Chemistry WebBook. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ResearchGate. Reversed-Phase HPLC of Monosaccharides in Glycoproteins Derivatized with Aminopyrazine with Fluorescence Detection. [Link]

-

Al-Zoubi, R. M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

PMDA. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

Jones, M. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Apex Scientific. [Link]

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Pereira, M. M., et al. (2023). Amino Acid Derivatives of Chlorin-e6 —A Review. Molecules. [Link]

-

Interchim. Method Development HPLC. [Link]

-

PubChem. 5-[(1R)-1-aminoethyl]-N,N-diethylpyridin-2-amine. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2025). Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations. Molecules. [Link]

-

Nethercote, P., & Borman, P. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

-

PMDA. ICH-Q2 Analytical Method Validation (Japanese). [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. pmda.go.jp [pmda.go.jp]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. 5-[(1R)-1-aminoethyl]-N,N-diethylpyridin-2-amine | C11H19N3 | CID 79002170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Developing HPLC Methods [sigmaaldrich.com]

- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 7. interchim.fr [interchim.fr]

- 8. helixchrom.com [helixchrom.com]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Application Note: Optimization of Aqueous Buffer Solubility for 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Introduction & Scientific Rationale

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is a structurally complex polybasic compound featuring a pyridine ring, a primary aliphatic amine (2-aminoethyl group), and a tertiary amine (N,N-diethyl group). In pharmaceutical development, assay design, and biochemical screening, formulating stable aqueous solutions of such basic compounds is a critical prerequisite for reliable in vitro and in vivo evaluations.

The aqueous solubility of basic drugs is fundamentally governed by their ionization state, which is dictated by the pH of the solvent and the specific acid dissociation constants (pKa) of the ionizable centers[1]. According to established physicochemical models in drug development, the solubility of weakly basic compounds increases exponentially as the pH of the solution is lowered below their pKa[2]. For 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, protonation primarily occurs at the primary aliphatic amine and the pyridine nitrogen. At physiological pH (7.4), the primary amine is fully protonated, while the pyridine ring exists in a dynamic equilibrium. Understanding this pKa behavior allows scientists to optimize solubility and prevent precipitation during assay preparation[3].

Physicochemical Profiling

To design a robust dissolution protocol, we must first establish the theoretical physicochemical parameters of the target molecule.

Table 1: Estimated Physicochemical Parameters & Ionization States

| Parameter | Value / Characteristic | Impact on Aqueous Solubility |

| Molecular Weight | ~193.29 g/mol | Low MW facilitates rapid hydration once the crystal lattice is disrupted. |

| pKa 1 (Primary Amine) | ~9.5 – 10.0 | Fully protonated at pH < 8.5. Primary driver of aqueous solubility. |

| pKa 2 (Pyridine Nitrogen) | ~6.0 – 7.0 | Partially unprotonated at pH 7.4. Risk factor for micro-precipitation. |

| Free Base Form | Viscous liquid or waxy solid | Highly hydrophobic; resists direct dissolution in neutral buffers. |

| Salt Form (e.g., HCl) | Crystalline solid | Highly water-soluble due to pre-existing ionic state. |

Mechanistic Causality & Experimental Design (E-E-A-T)

The Causality of Acidic Pre-Dissolution

If 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine is supplied as a free base, direct dissolution in neutral aqueous buffers (such as PBS or HEPES at pH 7.4) often leads to incomplete solvation. Directly adding a basic free base to a neutral buffer can overwhelm the buffer's capacity, causing a localized pH spike that drives the compound back into its insoluble, unprotonated form[4].

To overcome the crystal lattice energy and ensure complete hydration, we employ a two-step dissolution strategy . By first dissolving the compound in a mild acid (e.g., 0.1 M HCl), we force 100% protonation of all basic centers. This ionized state maximizes ion-dipole interactions with water. Once fully dissolved, the solution is slowly titrated or diluted into a high-capacity working buffer to reach physiological pH.

Designing a Self-Validating System

A trustworthy protocol must be self-validating. Because the addition of a polybasic compound will inherently alter the pH of the medium, the protocol mandates measuring the pH after complete dissolution and adjusting it dynamically[5]. Furthermore, visual inspection for Tyndall scattering (to detect nano-precipitates) and UV-Vis/HPLC quantification are integrated into the workflow to confirm the final active concentration.

Dissolution Workflow

Workflow for dissolving 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine based on its physical form.

Detailed Step-by-Step Methodologies

Protocol A: Preparation of a 100 mM Stock Solution (From Free Base)

Objective: Formulate a stable, highly concentrated stock solution by leveraging the low-pH solubility enhancement of basic amines.

Materials:

-

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine (Free Base)

-

0.1 M HCl (Aqueous)

-

Analytical balance, vortex mixer, and microcentrifuge tubes.

Step-by-Step Procedure:

-

Gravimetric Measurement: Accurately weigh 19.33 mg of the free base compound into a clean, static-free microcentrifuge tube.

-

Acidic Solvation: Add 800 µL of 0.1 M HCl to the tube. The stoichiometric excess of hydronium ions will rapidly protonate the primary and tertiary amines.

-

Agitation: Vortex the mixture continuously for 60 seconds. If the compound is viscous, use a positive displacement pipette to ensure complete transfer and mixing.

-

Volume Adjustment: Once the solution is completely clear and free of visible particulates, add Milli-Q water to bring the final volume to exactly 1.0 mL.

-

Self-Validation Check: The solution must be optically clear. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the dissolution is incomplete, indicating the need for a slightly higher acid concentration.

Protocol B: Dilution into Working Buffer (pH 7.4)

Objective: Achieve a working concentration (e.g., 1 mM) at physiological pH without inducing thermodynamic precipitation.

Materials:

-

100 mM Acidic Stock Solution (from Protocol A)

-

10X PBS or 500 mM HEPES buffer (High capacity buffer is required)

-

0.1 M NaOH and 0.1 M HCl for titration

-

Calibrated pH meter

Step-by-Step Procedure:

-

Buffer Preparation: Prepare 9.9 mL of a high-capacity working buffer (e.g., 100 mM HEPES, pH 7.4). Causality note: A high buffer capacity is necessary to absorb the acidic shock of the stock solution and the basic nature of the compound.

-

Dropwise Addition: While stirring the buffer vigorously on a magnetic stir plate, add 100 µL of the 100 mM acidic stock solution dropwise.

-

Dynamic pH Verification: Immediately measure the pH of the resulting 1 mM solution. The addition of the protonated amine and the HCl vehicle will likely shift the pH.

-

Titration: Carefully titrate the solution back to exactly pH 7.4 using 0.1 M NaOH. Add the base in 5 µL increments to prevent localized high-pH zones that could cause the free base to crash out of solution.

-

Final Validation: Pass the final solution through a 0.22 µm hydrophilic PTFE syringe filter. Quantify the final concentration using UV-Vis spectroscopy (measuring the pyridine absorbance peak) or RP-HPLC to ensure no compound was lost to micro-precipitation.

Data Presentation & Troubleshooting

Table 2: Troubleshooting Common Dissolution Issues

| Observation | Scientific Cause | Corrective Action (Self-Validation) |

| Cloudiness upon adding stock to buffer | Localized pH exceeds the compound's pKa, causing the free base to precipitate. | Reduce the rate of addition. Increase the buffering capacity of the receiving solution (e.g., use 200 mM HEPES instead of 50 mM). |

| pH drifts upward over time | Slow deprotonation/equilibration of the polyamine in a weakly buffered system. | Re-adjust pH with 0.1 M HCl. Verify that the buffer pKa is appropriate for the target pH (e.g., PBS for pH 7.4). |

| Loss of concentration after filtration | Compound is adsorbing to the filter membrane or has formed invisible nano-precipitates. | Switch to a low-binding hydrophilic PTFE or regenerated cellulose (RC) filter. Ensure pH is strictly ≤ 7.4 before filtration. |

References

-

Avdeef, Alex. Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons, 2012. 6

-

Nakov, N., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Maced. pharm. bull., 63 (2) 21 – 27 (2017). 3

-

Asuero, A.G. Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. SciRes Literature, 2018. 4

-

Der Pharma Chemica. Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. 2010. 5

Sources

mass spectrometry fragmentation pattern of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine

Executive Summary

6-(2-aminoethyl)-N,N-diethylpyridin-2-amine (Exact Mass: 193.1579 Da, Formula: C11H19N3) is a highly functionalized pyridine derivative featuring both a primary aliphatic amine and a tertiary diethylamine moiety. In drug development, understanding the gas-phase dissociation of such polybasic pharmacophores is critical for metabolite identification, structural elucidation, and pharmacokinetic tracking. This application note details the collision-induced dissociation (CID) pathways of this molecule using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Mechanistic Principles of Fragmentation

The fragmentation of substituted nitrogen-containing heterocycles is governed by proton affinity, charge localization, and the thermodynamic stability of the resulting product ions. Upon positive electrospray ionization (ESI+), the molecule readily forms a stable [M+H]+ precursor ion at m/z 194.165.

-

Primary Amine Cleavage: Aliphatic primary amines, such as the 2-aminoethyl group, predominantly undergo a charge-directed neutral loss of ammonia (NH3, -17 Da) under low-energy CID[1]. This process is highly favored due to the formation of a resonance-stabilized carbocation.

-

Diethylamine Rearrangement: The N,N-diethylamine moiety undergoes characteristic sequential losses of ethylene (C2H4, -28 Da) via a charge-remote β -hydrogen transfer mechanism[2]. This pathway is a well-documented signature for alkylated amines in ESI-MS/MS[3].

-

Pyridine Core Stability: The pyridine ring provides a highly stable aromatic core that resists internal cleavage until elevated collision energies are applied, a characteristic common to nitrogenous heterocycles[4]. Consequently, the most diagnostic fragments result from side-chain neutral losses rather than ring-opening events.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness in the structural assignment, the following protocol incorporates a self-validating System Suitability Test (SST) to verify mass accuracy and collision energy calibration prior to sample acquisition.

Phase 1: System Suitability & Self-Validation

-

Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF/Orbitrap mass analyzer. Causality: Sub-5 ppm mass accuracy is mandatory to distinguish isobaric losses (e.g., distinguishing a loss of C2H4[28.031 Da] from CO [27.995 Da]).

-

CID Efficiency Test: Inject 10 ng/mL of Reserpine (m/z 609.281). Verify that the fragment m/z 195.065 is generated at 30 eV with at least 20% relative abundance. Causality: This validates that the collision cell is actively transferring energy and the quadrupole is properly isolating precursors.

-

Blank Verification: Run a blank injection (50:50 MeOH:H2O + 0.1% Formic Acid). Causality: Ensures no carryover from previous runs interferes with the target m/z 194 signal.

Phase 2: Sample Preparation

-

Dilute the 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine stock solution to a final working concentration of 1 µg/mL using a diluent of 50% LC-MS grade Water and 50% Acetonitrile, supplemented with 0.1% Formic Acid.

-

Causality: Formic acid acts as an abundant proton source, ensuring complete ionization of the basic pyridine and amine nitrogens in the droplet phase, thereby maximizing the [M+H]+ signal intensity.

Phase 3: Chromatographic Separation

-

Column: C18 reversed-phase column (50 mm × 2.1 mm, 1.7 µm particle size).

-

Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

-

Causality: The rapid gradient effectively retains the polar amine while focusing the chromatographic peak to enhance MS sensitivity and reduce ion suppression.

Phase 4: MS/MS Acquisition Parameters

-

Ionization Mode: Positive ESI (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Precursor Isolation: m/z 194.165 (Quadrupole Isolation Width: 1.0 Da).

-

Collision Energy (CE) Ramping: Acquire data using a ramped CE from 15 eV to 45 eV.

-

Causality: Ramping the CE ensures the capture of both low-activation-energy fragments (e.g., NH3 loss) and high-activation-energy fragments (e.g., C-N bond cleavage at the pyridine ring) within a single composite MS/MS spectrum.

Diagnostic Fragment Data

The quantitative data summarizing the theoretical and observed fragmentation pathways is structured below for rapid comparative analysis.

| Precursor / Fragment m/z | Elemental Formula | Neutral Loss (Da) | Proposed Mechanistic Pathway |